N-[4-(dimethylamino)benzyl]-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
N-[4-(dimethylamino)benzyl]-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)benzyl]-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(dimethylamino)benzyl chloride with 4-ethylphenol to form an ether linkage. This intermediate is then reacted with furan-2-carbaldehyde in the presence of a base to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)benzyl]-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(dimethylamino)benzyl]-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)benzyl]-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- 2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone
Uniqueness
N-[4-(dimethylamino)benzyl]-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C24H28N2O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C24H28N2O3/c1-4-19-9-13-22(14-10-19)29-18-24(27)26(17-23-6-5-15-28-23)16-20-7-11-21(12-8-20)25(2)3/h5-15H,4,16-18H2,1-3H3 |
InChI Key |
QXJUVRLGSSSXNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3 |
Origin of Product |
United States |
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